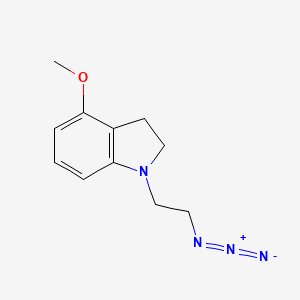
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a synthetic organic compound. It contains multiple functional groups, including a pyrazole ring, a phenyl group, a fluorinated ethyl chain, and an aldehyde. This structure hints at its potential reactivity and the possibility of significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes involves:
Starting Material: : A phenyl-substituted pyrazole.
Reaction with Ethyl Fluoride: : The ethyl fluoride is introduced to add the fluoroethyl chain, typically through an alkylation reaction.
Formation of Aldehyde Group:
Industrial Production Methods
Industrial production could leverage batch or continuous-flow reactors for better control over reaction conditions:
Batch Reactors: : Suitable for small-scale, high-purity syntheses.
Continuous-Flow Reactors: : Offers scalability and enhanced safety, especially when handling potentially hazardous fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : The aldehyde can be oxidized to carboxylic acid.
Reduction: : Reducing agents could convert the aldehyde to alcohol.
Substitution: : The fluorine atom can be a target for nucleophilic substitution reactions.
Cyclization: : The pyrazole ring might be involved in cycloaddition reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: : Organometallic reagents like Grignard reagents.
Cyclization Conditions: : High temperatures or specific catalysts such as Lewis acids.
Major Products Formed
From Oxidation: : Carboxylic acids.
From Reduction: : Alcohols.
From Substitution: : Various fluorine-substituted derivatives.
From Cyclization: : Polycyclic compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : Useful in multi-step organic syntheses, providing pathways to complex molecules.
Catalysis: : May serve as a ligand in metal-catalyzed reactions.
Biology
Biomolecular Interactions: : Potential interactions with biomolecules due to its diverse functional groups.
Fluorinated Pharmaceuticals: : The fluoroethyl chain is significant in drug development for enhancing metabolic stability and biological activity.
Medicine
Drug Discovery: : Could be a starting point for designing novel therapeutics, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: : Its unique structure might be tailored for specific imaging applications.
Industry
Materials Science: : Potential precursor in the synthesis of specialized polymers or advanced materials.
Agrochemicals: : Could be developed into new pest control agents due to its reactive functional groups.
Wirkmechanismus
The compound's mechanism of action hinges on the reactivity of its functional groups:
Aldehyde Group: : Capable of forming covalent bonds with amino or thiol groups in biomolecules.
Fluoroethyl Chain: : Influences molecular interactions by enhancing binding affinity in target sites.
Pyrazole Ring: : Often involved in hydrogen bonding and π-π interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-fluoroethyl)-3-phenylpyrazole: : Lacks the aldehyde functionality, influencing its reactivity and applications.
2-(3-phenyl-1H-pyrazol-4-yl)acetaldehyde: : Without the fluoroethyl group, altering its chemical properties and uses.
1-(2-chloroethyl)-3-phenylpyrazole-4-carbaldehyde: : A halogen variant, offering different reactivity profiles.
Uniqueness
Fluorine's Role: : The fluoroethyl group sets this compound apart, offering unique properties in terms of metabolic stability and interactions.
Functional Group Synergy: : The combination of pyrazole, phenyl, and aldehyde groups creates a versatile compound suitable for diverse scientific applications.
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKFJNSFHMFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)












